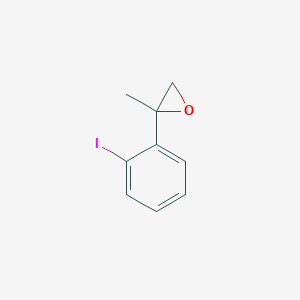![molecular formula C11H13HgIO5 B12563387 Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury CAS No. 144394-76-3](/img/structure/B12563387.png)
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is a chemical compound that contains iodine, mercury, and a phenyl ring substituted with methoxy and methoxycarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury typically involves the reaction of 2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl iodide with a mercury-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings rather than large-scale industrial applications. the principles of organic synthesis and mercury chemistry would apply, with a focus on maintaining purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) derivatives, while substitution reactions can produce a variety of organomercury compounds .
Wissenschaftliche Forschungsanwendungen
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as antimicrobial properties, is ongoing.
Wirkmechanismus
The mechanism by which Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. Mercury can form strong bonds with sulfur-containing biomolecules, affecting enzyme activity and cellular function. The pathways involved include the disruption of thiol groups in proteins and interference with cellular redox states .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylmercury: Known for its toxicological effects and environmental impact.
Phenylmercury acetate: Used as a preservative and antifungal agent.
Dimethylmercury: Highly toxic and used in specialized chemical research.
Uniqueness
Iodo[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted research applications where other organomercury compounds may not be suitable .
Eigenschaften
CAS-Nummer |
144394-76-3 |
|---|---|
Molekularformel |
C11H13HgIO5 |
Molekulargewicht |
552.71 g/mol |
IUPAC-Name |
iodo-(2,3,4-trimethoxy-6-methoxycarbonylphenyl)mercury |
InChI |
InChI=1S/C11H13O5.Hg.HI/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3;;/h5H,1-4H3;;1H/q;+1;/p-1 |
InChI-Schlüssel |
OVTALZOIKOJZRU-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)[Hg]I)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
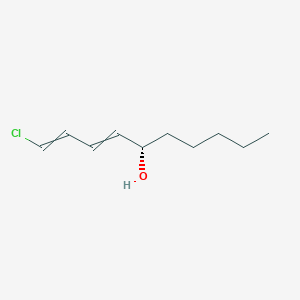
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
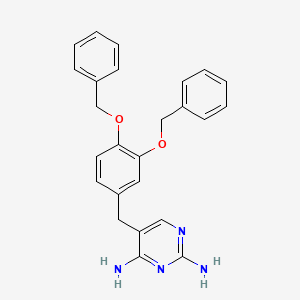
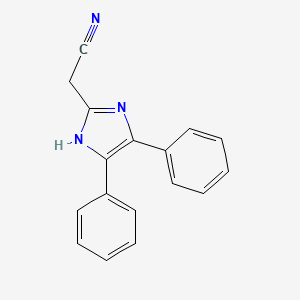
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
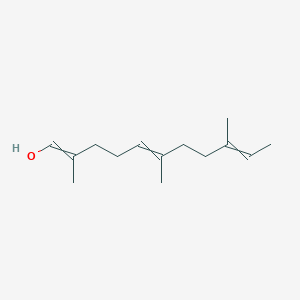
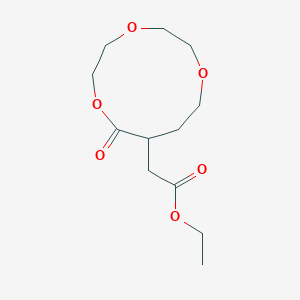
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)
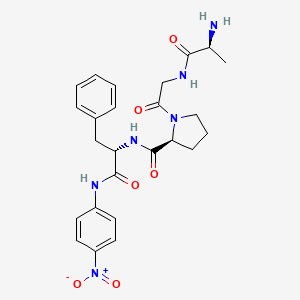
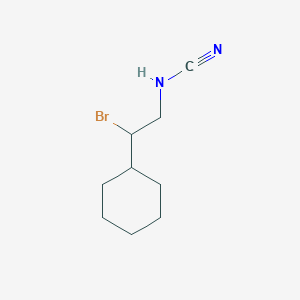
![1-(4-Methylbenzene-1-sulfonyl)-3-[2-(pyridin-2-yl)ethyl]-1H-indole](/img/structure/B12563378.png)
![N~1~-[3-(Dimethylamino)propyl]cyclohexane-1,4-diamine](/img/structure/B12563383.png)
